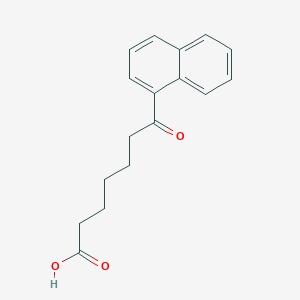

7-(1-Naphthyl)-7-oxoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of complex naphthyl-based organic compounds often involves condensation reactions, reductions, and functional group transformations. For example, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid can lead to structurally isomeric compounds, illustrating the synthetic pathways that might be relevant for creating compounds similar to 7-(1-Naphthyl)-7-oxoheptanoic acid (Bergmann & Agranat, 1971).

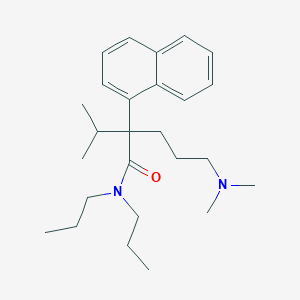

Molecular Structure Analysis

The molecular structure of naphthyl-based acids often involves aromatic systems with significant conjugation, impacting their chemical reactivity and physical properties. For instance, the crystal structure analysis of 4-(2-Naphthyl)butanoic acid reveals a centrosymmetric space group with specific hydrogen bonding forming cyclic dimers (Dobson & Gerkin, 1996). Such structural insights are crucial for understanding the behavior of similar compounds.

Chemical Reactions and Properties

Naphthyl-based compounds exhibit a variety of chemical reactions, including cyclization, substitution, and redox reactions. The preparation methods and reactions of such compounds often involve specific conditions to achieve the desired structural transformations and functional group incorporations. For example, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids highlight the intricate reactions these compounds can undergo (Miyamoto et al., 1987).

Physical Properties Analysis

The physical properties of naphthyl-based acids, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The presence of aromatic rings and specific functional groups affects their intermolecular interactions, dictating their physical state, solubility in various solvents, and crystalline forms. An example of this is seen in the study of 4-(2-Naphthyl)butanoic acid, which details its crystalline structure and hydrogen bonding patterns (Dobson & Gerkin, 1996).

Applications De Recherche Scientifique

-

N-1-naphthylphthalamic acid (NPA)

- Application : NPA is an anti-auxin compound that has been widely used in modern agriculture and horticulture. It’s used as a tool in elucidating the unique polar auxin transport (PAT) processes underlying plant growth and development .

- Method : NPA is applied to plants to interfere with the auxin pathway, affecting multiple growth and patterning processes in plants .

- Results : The application of NPA leads to outgrowth of axillary buds into branches, shaping the shoot architecture, which is closely related to the yield .

-

- Application : NAA is a synthetic auxin used as a plant growth regulator. It’s used to control top fruit pre-harvest fruit drop, for fruitlet thinning, and for striking hard and softwood cuttings .

- Method : NAA is applied to plants to regulate their growth .

- Results : The application of NAA can delay fruit and leaf abscission, induce parthenocarpic fruit, and promote rooting of cut stems for plant propagation .

- Application : NAA is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products. It is used as a rooting agent and for the vegetative propagation of plants from stem and leaf cuttings. It is also used for plant tissue culture .

- Method : NAA is applied to plants to regulate their growth. It is applied after blossom fertilization .

- Results : The application of NAA can delay fruit and leaf abscission, induce parthenocarpic fruit, and promote rooting of cut stems for plant propagation .

- Application : NAA is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products; it is a rooting agent and used for the vegetative propagation of plants from stem and leaf cuttings. It is also used for plant tissue culture .

- Method : NAA is applied to plants to regulate their growth. It is applied after blossom fertilization .

- Results : The application of NAA can delay fruit and leaf abscission, induce parthenocarpic fruit, and promote rooting of cut stems for plant propagation .

Safety And Hazards

Without specific experimental data, it’s hard to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed.

Orientations Futures

Future research could explore the synthesis, properties, and potential applications of “7-(1-Naphthyl)-7-oxoheptanoic acid”. This could include investigating its reactivity, studying its physical properties, or exploring potential biological activity.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be necessary. If you have any more questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

7-naphthalen-1-yl-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQDKZJQJMEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645319 |

Source

|

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1-Naphthyl)-7-oxoheptanoic acid | |

CAS RN |

13672-47-4 |

Source

|

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.